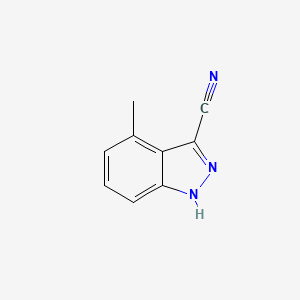

4-Methyl-1H-indazole-3-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUFGCMGHQUNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646464 | |

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-94-9 | |

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Electronic Properties, and Spectroscopic Characterization of Indazole Carbonitriles

Theoretical Studies on Indazole Tautomerism (1H- and 2H-Indazole)

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. nih.govnih.gov This phenomenon, known as annular tautomerism, significantly influences the physical, chemical, and biological properties of indazole derivatives. nih.govbeilstein-journals.org

Theoretical calculations have been consistently employed to determine the relative stabilities of indazole tautomers. Computational studies, including thermochemical and photochemical analyses, indicate that the 1H-indazole form is thermodynamically more stable than the 2H-indazole form in all phases. nih.govnih.govbeilstein-journals.orgchemicalbook.com The greater stability of the 1H-tautomer is a critical factor in predicting the predominant form in equilibrium. nih.gov

Various levels of theory have been used to quantify this stability difference. For the parent indazole molecule, the free energy of the 1H-tautomer is reported to be 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com More advanced calculations provide similar results; MP2/6-31G** calculations show the 1H-tautomer to be more stable by 15 kJ·mol⁻¹ (approximately 3.58 kcal/mol). nih.gov Another calculation at the MP2/6-31G* level of theory, accounting for thermal energy correction and entropy, predicts an energy difference of 3.6 kcal/mol. chemicalbook.com

| Computational Method | Energy Difference (1H vs. 2H) | More Stable Tautomer | Reference |

|---|---|---|---|

| General Thermodynamic Calculation | 2.3 kcal/mol (Free Energy) | 1H-Indazole | chemicalbook.com |

| MP2/6-31G** | 15 kJ/mol (~3.58 kcal/mol) | 1H-Indazole | nih.gov |

| MP2/6-31G* (with thermal/entropy correction) | 3.6 kcal/mol | 1H-Indazole | chemicalbook.com |

The position of the tautomeric equilibrium in indazoles can be influenced by the nature and position of substituents on the ring system. While 1H-indazole is typically the more stable form, substituents can alter the energy difference between the tautomers. nih.gov

Theoretical studies on related heterocyclic systems provide insight into these effects. For instance, in substituted 2-hydroxybenzimidazoles, strong electron-withdrawing groups (like NO₂) or electron-donating groups (like OCH₃) can affect the relative stabilities of the tautomeric forms. researchgate.net In the case of 1,5,6,7-tetrahydro-4H-indazol-4-ones, the introduction of a methyl group at the 3-position can shift the equilibrium, making the 2H tautomer more stable than the 1H form. nih.gov

For 4-Methyl-1H-indazole-3-carbonitrile, the molecule contains an electron-donating methyl group at the C4 position and a strong electron-withdrawing carbonitrile (cyano) group at the C3 position. The interplay of these groups influences the electron density distribution in the heterocyclic ring, which in turn affects the relative proton affinities of the N1 and N2 nitrogen atoms and thus the tautomeric preference. DFT calculations on 1H-indazole-3-carbonitrile have shown that the N1 position is more electronegative than the N2 position, which tends to favor the stability of the 1H-tautomer. beilstein-journals.org

Computational Chemistry Approaches to Elucidate Electronic Structure and Reactivity

Computational chemistry provides powerful tools to explore the electronic structure and predict the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the calculation of Fukui indices are particularly valuable.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and predict the stability of isomers and transition states. For indazole derivatives, DFT calculations have been successfully applied to understand reaction regioselectivity. For example, DFT studies on the alkylation of indazoles, including 1H-indazole-3-carbonitrile, have elucidated the mechanistic pathways leading to the formation of N¹- and N²-substituted products. beilstein-journals.org These calculations can model transition-state structures and their corresponding energies to explain why a particular isomer is formed under specific reaction conditions. beilstein-journals.org Similarly, DFT at the B3LYP/6-311++G(d,p) level has been used to study the reaction of indazoles with formaldehyde, confirming that the 1-substituted isomer is significantly more stable than the 2-substituted isomer. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. orientjchem.orgresearchgate.net By analyzing the electron density, NBO provides detailed information on the partial charges on each atom, which is crucial for understanding a molecule's electrostatic potential and predicting its reactive sites.

In the context of indazoles, NBO analysis has been used to calculate the partial charges on the N¹ and N² nitrogen atoms to rationalize their differential reactivity. beilstein-journals.org For 1H-indazole-3-carbonitrile, NBO calculations have shown that the N¹ atom is more electronegative than the N² atom, both in its neutral and deprotonated states. beilstein-journals.org This difference in charge distribution is a key factor in determining the outcome of reactions such as alkylation.

| Atom | State | Partial Charge (NBO) | Fukui Index (f-) | Reference |

|---|---|---|---|---|

| N¹ | Neutral | -0.378 | 0.170 | beilstein-journals.org |

| N² | -0.101 | 0.038 | ||

| N¹ | Deprotonated | -0.566 | 0.548 | |

| N² | -0.457 | 0.207 |

Fukui indices are reactivity descriptors derived from conceptual DFT that help predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. researchgate.netsubstack.com There are three main types of Fukui functions:

f⁺(r) : Predicts the site for nucleophilic attack (where an electron is most readily accepted). substack.comschrodinger.com

f⁻(r) : Predicts the site for electrophilic attack (where an electron is most readily donated). substack.comschrodinger.com

f⁰(r) : Predicts the site for radical attack. substack.com

For a nucleophile reacting with an electrophile, the atoms with the largest Fukui index (f⁻) are considered the most nucleophilic. beilstein-journals.orgschrodinger.com In the case of 1H-indazole-3-carbonitrile, calculations have shown that the N¹ atom has a significantly larger Fukui index (f⁻) than the N² atom. beilstein-journals.org This indicates that the N¹ position is the more nucleophilic site and, therefore, the more likely point of attack for an incoming electrophile, which is consistent with experimental observations in many reactions. beilstein-journals.org

Spectroscopic Data for this compound Not Found

Following a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, the necessary experimental research findings for a detailed analysis of its molecular structure, electronic properties, and spectroscopic characterization could not be located.

The successful generation of an in-depth scientific article, as requested, is contingent upon the availability of specific empirical data from advanced analytical techniques. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts (ppm), coupling constants (Hz), and correlation spectra (like COSY, HSQC, HMBC) are essential for the definitive assignment of the proton and carbon atoms within the molecule's framework. This data is fundamental to confirming the connectivity and elucidating the precise structure of the indazole core and its substituents.

Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion peak and the fragmentation pattern are required to confirm the molecular weight (157.17 g/mol ) and provide evidence for the compound's structural integrity.

Infrared (IR) Spectroscopy: The characteristic absorption frequencies (cm⁻¹) are necessary to identify the principal functional groups present in the molecule, most notably the nitrile (-C≡N) and the N-H bond of the indazole ring, as well as the aromatic C-H and C=C vibrations.

While information on related indazole derivatives, isomers such as 4-methyl-1H-indazole-5-carbonitrile caymanchem.com, and precursors like 1H-indazole-3-carboxylic acid methyl ester was found, these data sets are not applicable to the specific structure of this compound. Without the actual experimental spectra for the target compound, a scientifically accurate article with detailed research findings and data tables cannot be constructed.

Pharmacological and Biological Research Trajectories of 4 Methyl 1h Indazole 3 Carbonitrile Analogues

Target-Specific Modulations and Biological Activities of Indazole Scaffolds

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov Its derivatives are synthetic compounds that exhibit a wide array of pharmacological activities. nih.gov The two primary tautomeric forms of indazole are 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable and predominant. nih.gov The electron-rich nature of this heterocyclic compound allows for diverse functionalization, leading to analogues with specific biological activities. nih.gov These activities stem from the ability of the indazole scaffold to interact with various biological targets, including kinases, receptors, and enzymes. nih.govresearchgate.net

Kinase Inhibition Profiles of Indazole Derivatives (e.g., Tyrosine Kinase, Threonine Kinase, FGFRs)

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Tyrosine Kinase Inhibition: Pazopanib, a well-known tyrosine kinase inhibitor containing an indazole moiety, is used in cancer therapy. nih.gov Other synthetic indazole derivatives have shown potent inhibitory activity against several tyrosine kinases. For instance, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335) was identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3. nih.gov Another example is AKE-72, a benzamide (B126) derivative with an indazole core, which acts as a potent Pan-BCR-ABL inhibitor, including against the T315I resistant mutant. tandfonline.com

Serine/Threonine Kinase Inhibition: The serine/threonine kinase Akt is a key node in cell growth and survival signaling, making it a significant target for drug development. ias.ac.in A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their ability to inhibit Akt kinase. ias.ac.in Furthermore, an in silico screening approach successfully identified 1H-indazole-3-carboxamides as a novel class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), another critical serine/threonine kinase implicated in several diseases, including type-2 diabetes and neurological disorders. nih.gov

ERK Inhibition: Novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have been developed as inhibitors of the extracellular signal-regulated kinase (ERK). nih.gov One compound from this series demonstrated excellent potency and selectivity for ERK 1/2, showcasing a dual mechanism of action. nih.gov

| Indazole Derivative Class | Target Kinase(s) | Notable Example | Reference |

|---|---|---|---|

| Substituted Indazole | Tyrosine Kinase (e.g., VEGFR, PDGFR) | Pazopanib | nih.gov |

| N-phenylindazolyl diarylureas | c-Kit, PDGFRβ, FLT3 | N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | nih.gov |

| Indazole Benzamide Derivatives | Pan-BCR-ABL | AKE-72 | tandfonline.com |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt Kinase | - | ias.ac.in |

| 1H-indazole-3-carboxamides | GSK-3β | - | nih.gov |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK 1/2 | - | nih.gov |

Serotonin (B10506) Receptor Ligand Properties (e.g., 5-HT4R, 5-HT3, 5-HT1A)

Analogues of 4-Methyl-1H-indazole-3-carbonitrile are being explored for their interactions with serotonin (5-HT) receptors, which are implicated in a variety of physiological and pathological processes. nih.gov The 5-HT receptor family includes 12 G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3R). nih.gov

5-HT1A and 5-HT2A Receptor Ligands: Researchers have focused on developing multi-target ligands based on indazole and piperazine (B1678402) scaffolds for dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors, which may be beneficial for treating schizophrenia. nih.govresearchgate.net The affinity of these compounds is influenced by the substituents on the phenyl ring, with electron-donating groups like ethers and thioethers generally increasing activity more than electron-withdrawing groups. nih.gov Molecular docking studies have visualized the interactions of these ligands within the binding pockets of the 5-HT1A and 5-HT2A receptors, showing key electrostatic and hydrogen bond interactions. nih.govresearchgate.net

5-HT3 Receptor Ligands: The 5-HT3 receptor, a ligand-gated ion channel, is a target for anti-emetic drugs like granisetron (B54018), which features an indazole ring. embopress.org Structural studies using an engineered binding protein have elucidated the molecular basis for ligand recognition at the 5-HT3 receptor. embopress.org These studies revealed a critical cation–π interaction between the indazole moiety of granisetron and a specific arginine residue (R55) in loop D of the receptor, which is crucial for high-affinity binding. embopress.org The ligand-binding site is located at the interface between adjacent subunits and involves residues from loops A-F. embopress.orgresearchgate.net

| Receptor Subtype | Indazole Derivative Class | Key Finding | Reference |

|---|---|---|---|

| 5-HT1A, 5-HT2A | Indazole-piperazine hybrids | Act as multi-target ligands; affinity influenced by electronic properties of substituents. | nih.govresearchgate.net |

| 5-HT3 | Indazole-containing antagonists (e.g., Granisetron) | High-affinity binding driven by a cation–π interaction between the indazole ring and a key arginine residue. | embopress.org |

Enzymes Inhibition (e.g., HIV Protease, MAO, IDO1)

The indazole scaffold is a versatile template for designing inhibitors of various enzymes involved in different disease pathways. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 3-substituted 1H-indazoles have been synthesized and evaluated for their ability to inhibit the IDO1 enzyme. nih.gov The presence of the 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov

Nitric Oxide Synthase (NOS): Certain indazole derivatives have shown inhibitory effects on nitric oxide synthases. 1H-indazole-7-carbonitrile was found to be a potent inhibitor, demonstrating a preference for constitutive NOS over inducible NOS. nih.gov Its inhibitory mechanism appears to be competitive with respect to both the substrate and the cofactor. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): As mentioned previously, 1H-indazole-3-carboxamides have been identified as a novel structural class for the inhibition of human GSK-3β. nih.gov

Butyrylcholinesterase (BChE): Among a series of synthesized indazole derivatives, one compound was identified as a potent and selective inhibitor of butyrylcholinesterase (BChE). researchgate.net

HIV Protease and Monoamine Oxidase (MAO): The broad biological profile of indazole derivatives includes activity as HIV protease inhibitors and MAO inhibitors, highlighting the scaffold's versatility in drug discovery. nih.govresearchgate.net

| Target Enzyme | Indazole Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 3-substituted 1H-indazoles | Carbohydrazide moiety at C3 position is critical for activity. | nih.gov |

| Nitric Oxide Synthase (NOS) | 7-substituted-indazoles | 1H-indazole-7-carbonitrile is a potent inhibitor. | nih.gov |

| Glycogen Synthase Kinase 3β (GSK-3β) | 1H-indazole-3-carboxamides | Identified as a new chemical scaffold for GSK-3β inhibition. | nih.gov |

| Butyrylcholinesterase (BChE) | Substituted indazoles | Identified potent and selective inhibitors. | researchgate.net |

| HIV Protease, MAO | General Indazole Derivatives | Indazole scaffold is a known pharmacophore for these targets. | nih.govresearchgate.net |

Immunomodulatory and Anti-inflammatory Potentials

Indazole derivatives have demonstrated notable anti-inflammatory and potential immunomodulatory effects. nih.gov This activity is partly attributed to their structural similarity to endogenous biomolecules like adenine (B156593) and guanine, which may facilitate interaction with biopolymers. researchgate.net A series of indazole derivatives with 2H-tautomeric forms have been noted to act as anti-inflammatory compounds. nih.gov The anti-inflammatory properties of some indazole-based compounds are linked to their ability to inhibit enzymes like cyclooxygenase (COX-1 and COX-2). nih.gov The potential for immunomodulation is an area of growing interest, as compounds that can modulate the immune response have therapeutic applications in autoimmune diseases and other inflammatory conditions. nih.gov

Investigation of Antimicrobial and Antifungal Efficacy

The indazole scaffold has been recognized for its potential in developing new antimicrobial and antifungal agents. nih.govresearchgate.net The increasing resistance of pathogens to existing drugs necessitates the discovery of novel antimicrobial compounds. ijpsjournal.com

Antibacterial Activity: A series of N-methyl-3-aryl indazoles have shown activity against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov

Antifungal Activity: The same series of N-methyl-3-aryl indazoles also demonstrated efficacy against the fungal strain Candida albicans. nih.gov The development of azole antifungals, a major class of antifungal agents, underscores the potential of nitrogen-containing heterocyclic compounds like indazoles in this therapeutic area. The key interaction for many azole antifungals is the coordination of the nitrogen atom with the iron ion in the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for fungal cell membrane synthesis. nih.gov

| Activity | Target Organism(s) | Derivative Class | Reference |

|---|---|---|---|

| Antibacterial | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | N-methyl-3-aryl indazoles | nih.gov |

| Antifungal | Candida albicans | N-methyl-3-aryl indazoles | nih.gov |

Anticancer Research Applications of Indazole Derivatives

Indazole-containing derivatives are one of the most important heterocyclic scaffolds in the development of anticancer drugs. nih.gov Their mechanism of action is often multifaceted, involving the inhibition of kinases, induction of apoptosis, and cell cycle arrest. researchgate.netresearchgate.netnih.gov

Cytotoxicity in Cancer Cell Lines: Novel N-phenylindazole based diarylureas have demonstrated good potency with IC50 values in the micromolar range across several cancer cell lines, including murine metastatic breast cancer (4T1) and human triple-negative breast cancer (MDA-MB-231). researchgate.net A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. researchgate.netnih.gov One compound, in particular, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells. researchgate.netnih.gov

Mechanism of Action: The anticancer effects of these indazole derivatives are often linked to specific molecular pathways. For example, compound 6o from the 1H-indazole-3-amine series was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. researchgate.netnih.gov The development of indazole derivatives as kinase inhibitors, as discussed in section 4.1.1, is a primary strategy in their application as anticancer agents. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line(s) | Proposed Mechanism | Reference |

|---|---|---|---|

| N-phenylindazole diarylureas | 4T1, GL261, MDA-MB-231 | Inhibition of cell viability | researchgate.net |

| 1H-indazole-3-amine derivatives | A549, K562, PC-3, Hep-G2 | Induction of apoptosis, cell cycle arrest, inhibition of Bcl2, p53/MDM2 pathway modulation | researchgate.netnih.gov |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pazopanib |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea |

| AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide) |

| Granisetron |

| 1H-indazole-7-carbonitrile |

| N-phenylindazole based diarylureas |

| 1H-indazole-3-amine derivatives |

| N-methyl-3-aryl indazoles |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles |

| 1H-indazole-3-carboxamides |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives |

Computational Drug Discovery Approaches for Indazole-Based Candidates

In the quest for novel therapeutics, computational drug discovery has emerged as an indispensable tool, accelerating the identification and optimization of promising lead candidates. For heterocyclic scaffolds like indazole, which are prevalent in many approved drugs, these in silico methods offer a rapid and cost-effective means to predict biological activity and pharmacokinetic properties. nih.govpnrjournal.com By leveraging computational power, researchers can screen vast virtual libraries, prioritize compounds for synthesis, and refine their structures to enhance efficacy and drug-likeness, thereby streamlining the path from initial concept to clinical evaluation. bohrium.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique central to rational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. arabjchem.org This method models the interaction between a small molecule, such as an indazole derivative, and the binding site of a macromolecular target, calculating a binding affinity score that estimates the strength of the interaction. arabjchem.orgrsc.org The insights gained from docking studies are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective inhibitors. nih.govjocpr.com

Research on indazole-based compounds has extensively utilized molecular docking to explore their potential against various disease targets. For instance, in the development of anti-cancer agents, docking simulations have been instrumental. Studies have identified novel 3-carboxamide indazole derivatives as potential inhibitors for renal cancer by docking them against the discoidin domain receptor 1 (DDR1) protein (PDB: 6FEW). rsc.org These simulations revealed that specific derivatives, such as 8v, 8w, and 8y, exhibited high binding energies, indicating strong potential affinity for the target. rsc.org The interactions were stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues like LYS655, MET699, and ASP784. rsc.org

Similarly, in the search for new breast cancer therapeutics, docking studies of substituted indazole derivatives against the aromatase enzyme have been performed. derpharmachemica.com These analyses helped identify compounds with significant binding affinities, with one derivative (5f) showing a binding energy of -8.0 kcal/mol, forming crucial contacts with the Arg115 residue in the active site. derpharmachemica.com Other applications include the docking of indazole scaffolds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for non-small cell lung cancer and the COX-2 enzyme for anti-inflammatory agents. researchgate.netnih.gov

The general workflow for these simulations involves preparing the 2D or 3D structure of the indazole ligand and the target protein, often obtained from databases like the Protein Data Bank (PDB). rsc.org Software such as AutoDock is then used to perform the docking calculations, generating multiple possible binding poses. rsc.org These poses are then analyzed to identify the most stable conformation and the specific molecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—that stabilize the ligand-protein complex. rsc.orgjocpr.com

| Indazole Derivative Type | Protein Target | Therapeutic Area | Key Findings/Binding Energy | Interacting Residues | Reference |

|---|---|---|---|---|---|

| 3-Carboxamide indazole derivatives | DDR1 (PDB: 6FEW) | Renal Cancer | High binding energies for derivatives 8v, 8w, 8y | ASP784, LYS655, MET699, GLU672 | rsc.org |

| Substituted indazoles | Aromatase Enzyme | Breast Cancer | Binding energy of -8.0 kcal/mol for compound 5f | Arg115, Met374 | derpharmachemica.com |

| Indazole scaffolds | VEGFR-2 | Non-small cell lung cancer | Binding scores of -7.72 and -7.54 kcal/mol | Not specified | researchgate.net |

| 5-Azaindazole derivatives | PBR and MDM2-p53 | Cancer | High bonding interaction with MDM2 for compound 3c | GLN72, HIS73 (MDM2) | jocpr.com |

| 4,5-dihydro-2H-indazoles | COX-2 | Inflammation | Moderate to powerful selectivity profile | Not specified | nih.gov |

In Silico ADMET Profiling for Compound Optimization

While high binding affinity to a target is essential, a successful drug candidate must also possess a favorable pharmacokinetic profile. bohrium.com The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule determine its bioavailability, efficacy, and safety in the body. bohrium.comresearchgate.net Late-stage drug failures are often attributed to poor ADMET characteristics. bohrium.com Therefore, early-stage in silico ADMET profiling has become a critical component of the drug discovery process, allowing for the optimization of compounds by flagging potential liabilities before significant resources are invested. bohrium.comnih.gov

In silico ADMET prediction relies on computational models that use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic properties. nih.gov These models can predict parameters such as aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicities. researchgate.netnih.gov Web-based tools and specialized software, such as ADMET Predictor, pkCSM, and ProTox-II, are commonly used for these predictions. researchgate.netnih.gov

| Category | Parameter | Description | Importance in Drug Discovery |

|---|---|---|---|

| Absorption | Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Crucial for absorption from the GI tract and for formulation. |

| GI Absorption | The extent to which a drug is absorbed from the gastrointestinal tract. | Determines the fraction of an oral dose that reaches systemic circulation. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-acting drugs; undesirable for peripherally acting drugs to avoid side effects. |

| Metabolism | CYP450 Inhibition/Substrate | Predicts if a compound is an inhibitor or substrate of Cytochrome P450 enzymes. | Key for predicting drug-drug interactions and metabolic stability. |

| Excretion | Total Clearance | The rate at which a drug is removed from the body. | Influences dosing frequency and potential for accumulation. |

| Toxicity | Mutagenicity (e.g., AMES test) | The potential of a compound to induce genetic mutations. | A critical safety endpoint to avoid carcinogenic potential. |

| Hepatotoxicity | The potential for a compound to cause liver damage. | A common reason for drug withdrawal from the market. |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. mdpi.com By identifying these key features, or "molecular descriptors," QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. youtube.commdpi.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov For each compound, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Related to the 2D representation and connectivity of atoms (e.g., Wiener index, molecular connectivity indices). nih.gov

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity (MR), and polarizability. nih.govnih.gov

Electronic descriptors: Related to the electron distribution, such as dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govwalisongo.ac.id

Steric descriptors: Describing the size and shape of the molecule. youtube.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a combination of these descriptors to the observed biological activity. nih.gov For instance, a QSAR study on indomethacin (B1671933) derivatives, which are structurally related to indazoles, found that descriptors such as the index of refraction and electronegativity were significant for modeling their anti-inflammatory activity. nih.gov Similarly, a QSAR analysis of benzimidazole (B57391) derivatives (another related heterocycle) revealed that lipophilicity (logP), dipole moment, and surface area were key determinants of their antifungal activity. nih.gov

The resulting QSAR models must be rigorously validated to ensure their predictive power. nih.gov Once validated, these models serve as powerful tools to prioritize the synthesis of novel indazole analogues that are predicted to have enhanced activity, saving time and resources in the discovery pipeline. mdpi.com

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, affecting absorption and distribution. nih.gov |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. nih.gov |

| Topological | Wiener Index / Molecular Connectivity (χ) | Describes molecular size, shape, and degree of branching. nih.gov |

| Electronic | Dipole Moment (DM) | Measures the polarity of the molecule, influencing interactions and solubility. nih.gov |

| Steric/Geometric | Surface Area Grid (SAG) | Relates to the molecular surface area, which can affect receptor binding. nih.gov |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing ligand-receptor binding. nih.gov |

Exploration of Non Medicinal Academic Applications of Indazole Derivatives

Contributions to Agricultural Chemistry and Agrochemical Development

There is currently no specific information available in the scientific literature detailing the direct application or testing of 4-Methyl-1H-indazole-3-carbonitrile as an active ingredient in agrochemicals. However, the parent indazole scaffold is recognized for its potential in agricultural science. researchgate.net Derivatives of indazole have been investigated for herbicidal and pesticidal activities. google.com

The role of this compound in this field is best understood as a potential synthetic intermediate. For example, patent literature describes the conversion of indazole-3-carbonitrile derivatives into their corresponding carboxylic acids or amides to create biologically active compounds. google.com This suggests a plausible synthetic pathway where this compound could serve as a precursor for novel agrochemical candidates, although specific examples of such a conversion for this compound are not documented.

Integration into Material Science for Enhanced Polymer Properties

Detailed research findings on the integration of this compound into material science for the enhancement of polymer properties are not available in the current scientific literature. While some indazole derivatives have been explored for their use in creating functional materials, such as organic light-emitting diodes (OLEDs), this research has not specifically named this compound. researchgate.net The potential for its use in polymer science would stem from the reactivity of its nitrile and indazole functional groups, but dedicated studies to this end have not been published.

Role in Biochemical Research and Understanding Metabolic Pathways

The application of this compound in non-medicinal biochemical research is not well-documented. The majority of studies involving the metabolism of indazole-3-carboxamide derivatives, which are structurally related to the nitrile, are in the context of forensic toxicology and pharmacology to understand the metabolic fate of synthetic cannabinoids. nih.gov These studies are explicitly excluded from the scope of this article.

Fundamental research on the reactivity of the indazole ring, such as its reaction with formaldehyde, has been conducted to understand the mechanisms of N-substitution. nih.gov While this provides insight into the basic chemical behavior of the indazole nucleus relevant to biochemical interactions, these studies did not specifically utilize this compound. Therefore, its role as a tool in understanding metabolic pathways outside of a medicinal or toxicological context has not been established.

Utility in Advanced Analytical Chemistry Techniques

The primary utility of this compound in analytical chemistry is as a subject of characterization rather than as a tool or reagent in a specific technique. Synthesis papers and chemical database entries report its analytical data, which are essential for its identification and quality control.

Structurally similar compounds, such as Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, are sold commercially as analytical reference standards for research and forensic applications. caymanchem.com This suggests a potential application for this compound as a reference material for the identification and quantification of more complex indazole derivatives in various matrices. Its distinct mass and spectral properties would allow it to serve as a benchmark in techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. bloomtechz.com

| Chromatography (HPLC/GC) | Used to separate the compound from impurities and determine its purity. bloomtechz.com |

Application in the Synthesis of Dyes and Functional Materials

While no direct synthesis of a dye using this compound has been reported, its potential as a precursor is significant based on the known chemistry of indazoles and nitriles. The indazole ring is a known component in the synthesis of azo dyes. bloomtechz.com

The synthetic utility of this compound lies in the versatility of its nitrile group. The nitrile can be chemically transformed into other functional groups, which can then be used to build dye molecules.

Potential Synthetic Transformations for Dye Synthesis:

Reduction to Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This amine can then undergo diazotization to form a diazonium salt, a key intermediate in the synthesis of azo dyes.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH). google.com While not a typical chromophore, the carboxylic acid group can be used to modify the properties of a dye, such as its solubility, or to act as a linking point to attach the dye to a substrate.

Hydrolysis to Amide: Partial hydrolysis of the nitrile yields a carboxamide (-CONH₂), which can also be a component of a larger dye structure. google.com

Given these possible transformations, this compound represents a viable, though currently underexploited, building block for the academic and industrial synthesis of novel dyes and other functional materials.

Future Research Horizons and Uncharted Territories for 4 Methyl 1h Indazole 3 Carbonitrile

Exploring Novel Synthetic Routes and Sustainable Methodologies

The synthesis of indazole derivatives has traditionally relied on methods that can be harsh or inefficient. jocpr.com Future research must prioritize the development of novel and sustainable synthetic strategies for 4-Methyl-1H-indazole-3-carbonitrile.

Key areas for exploration include:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that minimizes pre-functionalization steps, reduces waste, and improves atom economy. nih.gov Research into transition-metal-catalyzed C-H activation could provide a direct route to introduce the methyl group at the 4-position of an indazole precursor.

Photocatalysis: Utilizing visible light to drive chemical reactions offers a green and efficient alternative to traditional heating. researchgate.net Photocatalytic methods could be developed for the key bond-forming steps in the synthesis of the target molecule, potentially under milder conditions and with higher selectivity.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net Developing a flow-based synthesis for this compound would be a significant step towards efficient and reproducible manufacturing.

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and sustainability. Future work could explore engineered enzymes for the synthesis of the indazole core or for the specific methylation at the C-4 position.

| Methodology | Traditional Approach | Future Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Ring Formation | Classical condensation/cyclization reactions, often requiring harsh reagents and high temperatures. jocpr.com | Photocatalytic or electrochemically driven cyclizations. researchgate.netresearchgate.net | Milder reaction conditions, reduced energy consumption, higher yields. |

| Methylation (C-4) | Multi-step synthesis starting from a pre-methylated precursor. | Direct C-H activation/methylation on the indazole core. nih.gov | Fewer synthetic steps, less waste, improved atom economy. |

| Cyanation (C-3) | Use of toxic cyanide reagents like KCN or NaCN. | Palladium-catalyzed cyanation using less toxic sources like potassium ferrocyanide. | Improved safety profile, greater functional group tolerance. |

| Overall Process | Batch processing. | Continuous flow synthesis. researchgate.net | Enhanced safety, scalability, and reproducibility. |

Deepening Mechanistic Understanding of Biological Interactions

While the broader indazole class is known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties, the specific biological profile of this compound is largely uncharted territory. researchgate.netresearchgate.netnih.gov Future research must focus on elucidating its mechanism of action and identifying its molecular targets.

Key research avenues include:

Target Identification and Validation: High-throughput screening against panels of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) can identify initial hits. nih.gov Techniques like chemical proteomics and thermal shift assays can then be used to confirm direct binding and validate these targets.

Structure-Activity Relationship (SAR) Studies: A crucial step will be to synthesize a library of analogues by modifying the methyl and nitrile groups to understand how these changes affect biological activity. medchemexpress.com For instance, studies on other indazoles have shown that substituents on the benzene (B151609) ring significantly influence their inhibitory activity. mdpi.com A study on nitro-substituted indazoles highlighted how substituents impact reactivity and stability. nih.gov

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for its development as a potential drug. This involves in vitro assays and in vivo studies to assess its drug-like properties.

Leveraging Computational and AI-Driven Approaches in Compound Design

Computational chemistry and artificial intelligence (AI) are poised to revolutionize drug discovery by accelerating the design and optimization of new therapeutic agents. doi.org These tools can be powerfully applied to the exploration of this compound and its derivatives.

Future applications in this area include:

Molecular Docking and Simulation: In silico docking can predict how this compound might bind to the active sites of various proteins, such as VEGFR-2 kinase or histone deacetylases (HDACs), which are known targets for other indazole derivatives. nih.govnih.gov Molecular dynamics simulations can further refine these models, providing insights into the stability of the compound-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, QSAR can guide the synthesis of more potent and selective analogues. mdpi.com

AI-Powered Drug Discovery: Machine learning algorithms can be trained on existing data for indazole-like compounds to predict the biological activities, toxicity, and pharmacokinetic profiles of novel virtual derivatives of this compound. doi.org This can prioritize the synthesis of the most promising candidates, saving time and resources.

Potential for Developing Multifunctional Indazole-Based Scaffolds

The this compound structure is a versatile starting point for creating more complex, multifunctional molecules designed to address complex diseases through novel mechanisms.

Promising future directions are:

Dual-Target or Polypharmacology Agents: Many diseases, such as cancer, involve multiple signaling pathways. The indazole scaffold could be elaborated to create single molecules that inhibit two or more relevant targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance.

PROTACs and Molecular Glues: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). A PROTAC based on this indazole would recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's degradation. This is a powerful new therapeutic modality that can address proteins previously considered "undruggable."

Hybrid Molecules: The this compound moiety could be chemically linked to other pharmacophores to create hybrid molecules. For example, combining it with a 1,3,4-thiadiazole (B1197879) moiety, another heterocycle with known biological activity, could result in compounds with unique or enhanced therapeutic properties. researchgate.net

Interdisciplinary Research Synergies and Collaborative Opportunities

Unlocking the full potential of this compound will require a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery necessitates breaking down traditional research silos.

Key collaborative opportunities include:

Synthetic and Medicinal Chemistry: Synthetic chemists can focus on developing efficient and sustainable routes to the molecule and its analogues, while medicinal chemists can lead the design and SAR studies to optimize biological activity. nih.govresearchgate.net

Pharmacology and Structural Biology: Pharmacologists are needed to carry out in vitro and in vivo testing to determine efficacy and safety. pnrjournal.com In parallel, structural biologists can work to solve the crystal structures of the compound bound to its protein targets, providing critical insights for further design. doi.org

Computational Science and Data Analysis: Computational chemists and data scientists can use AI and simulation tools to guide the entire discovery process, from initial hit identification to lead optimization. mdpi.com

Materials Science and Pharmaceutics: Collaboration with material scientists could lead to novel drug delivery systems or formulations that improve the compound's solubility, stability, and bioavailability.

By fostering these synergies, the scientific community can efficiently navigate the uncharted territories surrounding this compound, paving the way for the potential development of a new generation of innovative medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。